3,3-Difluoro-1-(methylsulfonylmethyl)cyclobutane-1-carboxylic acid
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Overview
Description
3,3-Difluoro-1-(methylsulfonylmethyl)cyclobutane-1-carboxylic acid is a synthetic organic compound characterized by the presence of a cyclobutane ring substituted with difluoro, methylsulfonylmethyl, and carboxylic acid groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Difluoro-1-(methylsulfonylmethyl)cyclobutane-1-carboxylic acid typically involves multiple steps:
Formation of the Cyclobutane Ring: The cyclobutane ring can be synthesized through [2+2] cycloaddition reactions involving alkenes.
Introduction of Difluoro Groups: Fluorination can be achieved using reagents such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor.
Attachment of the Methylsulfonylmethyl Group: This step involves the reaction of the cyclobutane intermediate with methylsulfonyl chloride in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methylsulfonylmethyl group, using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can target the carboxylic acid group, converting it to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The difluoro groups can be involved in nucleophilic substitution reactions, where nucleophiles like amines or thiols replace one or both fluorine atoms.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, typically in anhydrous solvents.
Substitution: Nucleophiles like amines, thiols, under conditions such as reflux in polar aprotic solvents.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Alcohol derivatives.
Substitution: Amino or thiol-substituted cyclobutane derivatives.
Scientific Research Applications
Chemistry
In chemistry, 3,3-Difluoro-1-(methylsulfonylmethyl)cyclobutane-1-carboxylic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, this compound can be used to study the effects of fluorinated compounds on biological systems. Its difluoro groups can influence the compound’s interaction with enzymes and receptors, making it a valuable tool in biochemical studies.
Medicine
In medicinal chemistry, the compound’s potential as a drug candidate is explored due to its stability and bioactivity. The presence of fluorine atoms can enhance the metabolic stability and bioavailability of drug molecules.
Industry
In the industrial sector, this compound can be used in the development of new materials with unique properties, such as high thermal stability and resistance to degradation.
Mechanism of Action
The mechanism of action of 3,3-Difluoro-1-(methylsulfonylmethyl)cyclobutane-1-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The difluoro groups can enhance binding affinity through hydrogen bonding and van der Waals interactions. The methylsulfonylmethyl group can participate in covalent bonding with target proteins, leading to inhibition or activation of biological pathways.
Comparison with Similar Compounds
Similar Compounds
3,3-Difluorocyclobutane-1-carboxylic acid: Lacks the methylsulfonylmethyl group, making it less reactive in certain chemical reactions.
1-(Methylsulfonylmethyl)cyclobutane-1-carboxylic acid: Lacks the difluoro groups, which can affect its stability and reactivity.
3,3-Difluoro-1-(methylthio)methylcyclobutane-1-carboxylic acid: Similar structure but with a methylthio group instead of a methylsulfonyl group, leading to different chemical properties.
Uniqueness
3,3-Difluoro-1-(methylsulfonylmethyl)cyclobutane-1-carboxylic acid is unique due to the combination of difluoro and methylsulfonylmethyl groups, which confer distinct chemical and biological properties. This combination enhances its potential as a versatile building block in synthetic chemistry and as a bioactive molecule in medicinal research.
Properties
IUPAC Name |
3,3-difluoro-1-(methylsulfonylmethyl)cyclobutane-1-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10F2O4S/c1-14(12,13)4-6(5(10)11)2-7(8,9)3-6/h2-4H2,1H3,(H,10,11) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UPGZOAUYIAIAIB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)CC1(CC(C1)(F)F)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10F2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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